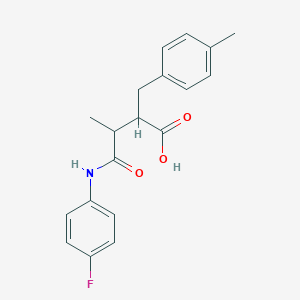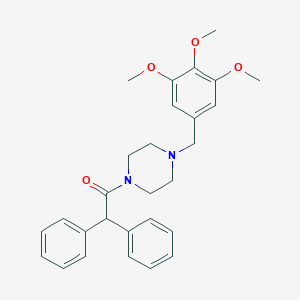
N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid, also known as FMBS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FMBS belongs to the class of succinamic acid derivatives and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid is not fully understood. However, it has been proposed that N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid exerts its anti-tumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis. N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models. It has been reported to have good solubility in water and organic solvents, making it suitable for use in various experimental settings.
Advantages and Limitations for Lab Experiments
N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability, making it suitable for long-term storage. N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid has also shown promising results in various cancer cell lines, indicating its potential for use as an anti-cancer agent. However, N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid has some limitations, including its limited solubility in aqueous solutions and the need for further studies to fully understand its mechanism of action.
Future Directions
N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications. Future studies could focus on investigating the efficacy of N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid in animal models of cancer and inflammatory diseases. Additionally, the development of more efficient synthesis methods and the optimization of N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid dosing regimens could further enhance its therapeutic potential.
Synthesis Methods
The synthesis of N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid involves the reaction between 4-fluoroaniline and 4-methylbenzylbromide followed by the addition of methylsuccinic anhydride. The resulting product is then purified using column chromatography. This method has been reported to yield a high purity product with a good yield.
Scientific Research Applications
N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and liver cancer. N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models.
properties
Product Name |
N-(4-Fluoro-phenyl)-3-methyl-2-(4-methyl-benzyl)-succinamic acid |
|---|---|
Molecular Formula |
C19H20FNO3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-(4-fluoroanilino)-3-methyl-2-[(4-methylphenyl)methyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H20FNO3/c1-12-3-5-14(6-4-12)11-17(19(23)24)13(2)18(22)21-16-9-7-15(20)8-10-16/h3-10,13,17H,11H2,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
VZVZQCSDNMAZDA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CC(C(C)C(=O)NC2=CC=C(C=C2)F)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(C)C(=O)NC2=CC=C(C=C2)F)C(=O)O |
solubility |
49.4 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249138.png)








![4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B249154.png)

![Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate](/img/structure/B249162.png)
